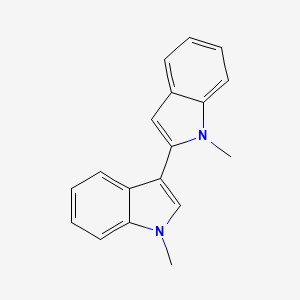
1,1'-Dimethyl-1h,1'h-2,3'-biindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyl-1h,1’h-2,3’-biindole is a heterocyclic compound featuring two indole units connected at the 2 and 3 positions, with each indole ring having a methyl group at the 1 position. This compound is part of the broader class of indole derivatives, which are known for their significant biological activities and applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-1h,1’h-2,3’-biindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H₃PO₂) as a reducing agent, and triethylamine (Et₃N) under reflux conditions in 1-propanol . This method yields the desired biindole compound in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for 1,1’-Dimethyl-1h,1’h-2,3’-biindole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Dimethyl-1h,1’h-2,3’-biindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the C2 and C3 positions of the indole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Dihydro-1,1’-Dimethyl-1h,1’h-2,3’-biindole.
Substitution: Halogenated or nitro-substituted biindole derivatives.
Applications De Recherche Scientifique
1,1’-Dimethyl-1h,1’h-2,3’-biindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 1,1’-Dimethyl-1h,1’h-2,3’-biindole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole rings allow it to bind effectively to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 1,1’-Dimethyl-2,3-dihydro-1h,1’h-2,3’-biindole
- 3,3’-Biindole-2,2’(1h,1’h)-dione
- 2,3-Dimethyl-1h-indole
Uniqueness: 1,1’-Dimethyl-1h,1’h-2,3’-biindole is unique due to its specific substitution pattern and the presence of two indole units. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
63955-66-8 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-methyl-2-(1-methylindol-3-yl)indole |
InChI |
InChI=1S/C18H16N2/c1-19-12-15(14-8-4-6-10-17(14)19)18-11-13-7-3-5-9-16(13)20(18)2/h3-12H,1-2H3 |
Clé InChI |
CFVGEAVBBQQMLC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


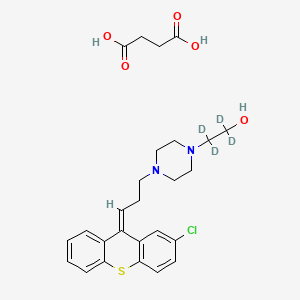
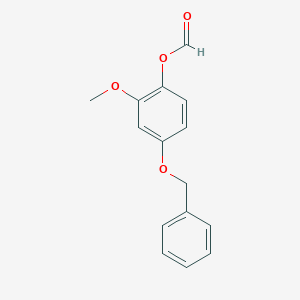
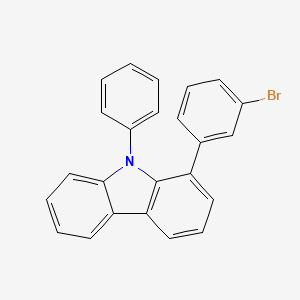
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

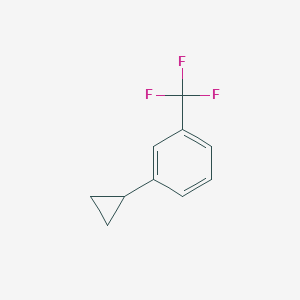

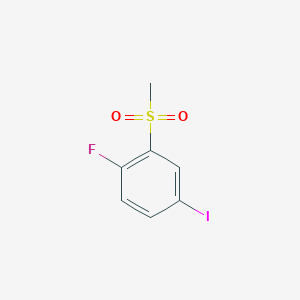
![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)

![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)

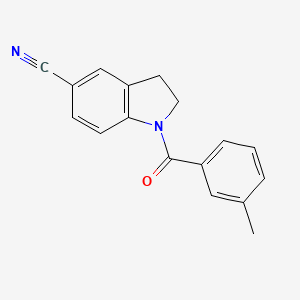
![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)
